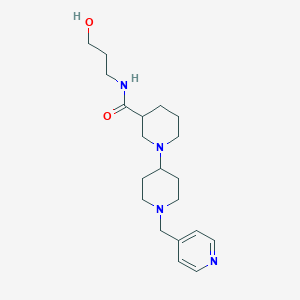
N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have a variety of biological effects, including anti-cancer and anti-inflammatory properties. In
科学研究应用
N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of anti-cancer therapies.
This compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. This suggests that this compound may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
作用机制
The exact mechanism of action of N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it is thought to inhibit the activity of a protein called casein kinase 2 (CK2). CK2 is a protein kinase that is involved in a variety of cellular processes, including cell growth and survival. By inhibiting CK2, this compound may disrupt these cellular processes and lead to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been found to inhibit the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, this compound has been shown to induce the expression of tumor suppressor genes, such as p53 and p21.
In immune cells, this compound has been found to inhibit the production of inflammatory cytokines, as mentioned earlier. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in the regulation of immune responses.
实验室实验的优点和局限性
One advantage of N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for the development of anti-cancer and anti-inflammatory therapies.
One limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different cell types and in different disease contexts.
未来方向
There are several future directions for the study of N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One direction is the development of this compound-based therapies for cancer and inflammatory diseases. Another direction is the elucidation of the exact mechanism of action of this compound. This could lead to the identification of new targets for drug development.
Additionally, the study of this compound could be expanded to other disease contexts, such as neurological disorders and infectious diseases. Finally, the development of new synthetic methods for this compound could improve its accessibility for researchers and clinicians.
合成方法
N-(4-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form 4-fluoro-4'-methoxybenzhydrazide. This compound is then reacted with morpholine and triphosgene to form the final product, this compound.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-7-6-15(12-16(17)18(22)21-8-10-26-11-9-21)27(23,24)20-14-4-2-13(19)3-5-14/h2-7,12,20H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFHHZALIDXABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465564.png)
![3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
![4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoro-N-(2-methoxyethyl)aniline](/img/structure/B5465571.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5465572.png)

![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)
![1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline](/img/structure/B5465618.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5465625.png)

![(3S)-1-[2-amino-7-(pyrazin-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5465635.png)
![1-{6-[2-(3,4-dichlorophenyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5465644.png)

![(4-chloro-2-methylphenyl)(1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methanone](/img/structure/B5465658.png)